BRD4 Bromodomain Engagement: Para vs. Ortho Isomer
2-Bromo-N-(4-methylphenyl)acetamide demonstrated direct binding to BRD4 bromodomain in a competitive fluorescence anisotropy assay (IC50 6.31 µM) [1], establishing a quantifiable starting point for BRD4-directed medicinal chemistry. In contrast, the ortho-substituted isomer N-(2-bromo-4-methylphenyl)acetamide (CAS 614-83-5) exhibits fundamentally different target biology, with published activity mainly in acetylcholinesterase (AChE) inhibition without comparable BRD4 affinity data, representing a complete loss of BET family tractability .
| Evidence Dimension | BRD4 bromodomain inhibition (fluorescence anisotropy) |
|---|---|
| Target Compound Data | IC50 6.31 µM (6310 nM) for BRD4 (binding domain 1+2, recombinant protein, Alexa Fluor 488 competitive binding, 60 min incubation) |
| Comparator Or Baseline | N-(2-Bromo-4-methylphenyl)acetamide (CAS 614-83-5): No published BRD4 affinity data; reported AChE inhibition profile only |
| Quantified Difference | Qualitative target class shift from BRD4 (target compound) to cholinesterase (comparator); BRD4 engagement unique to para-substituted regioisomer |
| Conditions | Recombinant human BRD4 protein; fluorescence anisotropy competitive binding assay; Alexa Fluor 488 probe; 60 min incubation; IC50 calculated from dose-response curve |
Why This Matters
Procuring the para-substituted isomer enables BRD4-targeted probe development; the ortho-isomer is chemically incapable of substituting in this functional context.
- [1] BindingDB. BDBM50397667 (CHEMBL2181819): Binding affinity to BRD4 assessed as inhibition of Alexa Fluor 488 binding after 60 mins by fluorescence anisotropic analysis. IC50 6.31E+3 nM. GlaxoSmithKline / ChEMBL. 2024. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50397667 View Source
